N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine
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Overview
Description
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine typically involves the reaction of 4-butyl-2-oxo-2H-chromen-7-ol with chloroacetic acid, followed by the coupling of the resulting intermediate with beta-alanine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the inherent fluorescence of the coumarin moiety.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The coumarin moiety can intercalate with DNA, inhibiting the activity of enzymes such as topoisomerases. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
[(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Similar structure but lacks the beta-alanine moiety.
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Another coumarin derivative with different functional groups
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-2-3-4-12-9-18(23)25-15-10-13(5-6-14(12)15)24-11-16(20)19-8-7-17(21)22/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
HLHNJJRMLDECEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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